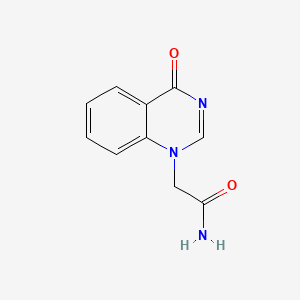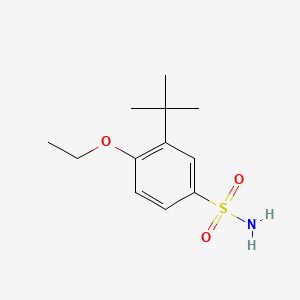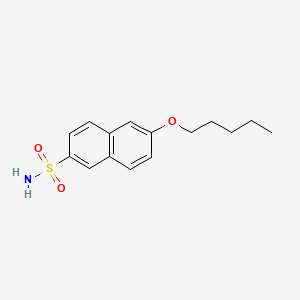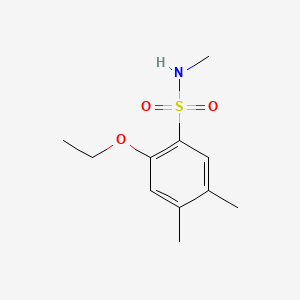
POLYMETHYLHYDROSILOXANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polymethylhydrosiloxane (PMHS) is a polymer with the general structure [−CH3(H)Si−O−]. It is used in organic chemistry as a mild and stable reducing agent, easily transferring hydrides to metal centers and a number of other reducible functional groups . It is a byproduct of the silicone industry, making it a cheap, easy to handle, and environmentally friendly reducing agent .
Synthesis Analysis
PMHS can be synthesized via Pt-Catalyzed Hydrosilylation . The hydrosilylation of polymethyl-hydrosiloxane (PMHS) with alkenes comprising alkyl, epoxy alkyl, and other functional groups under the action of platinum catalysts were investigated .Molecular Structure Analysis
Polysiloxane undergoes stepwise degradation of the backbone and oxidation of the methyl groups above 300 °C . Thermal degradation of polysiloxane occurs by depolymerization through the Si–O bonds rearrangement, leading to the production of cyclic oligomers .Chemical Reactions Analysis
PMHS is used in a variety of chemical reactions. For instance, stannous chloride catalyzes a chemoselective reductive amination of various carbonyl compounds with aromatic amines using PMHS as a reducing agent . It also plays a role in the reductive alkylation of secondary amines with aldehydes .Physical And Chemical Properties Analysis
PMHS is a colourless liquid . It has a density of 1.006 g/mL at 25 °C , and a refractive index of n20/D 1.398 . Its viscosity is 15-40 mPa.s at 20 °C .Mecanismo De Acción
Direcciones Futuras
PMHS has been highlighted for its different applications in organic synthesis or other allied reactions . It has potential uses in the cotton industry, functional material for microfluidic chips, and the dehydroaromatization of bio-oils . Its use as a terminal reductant in the catalytic base-free Wittig reaction has also been reported .
Propiedades
Número CAS |
178873-19-3 |
|---|---|
Nombre del producto |
POLYMETHYLHYDROSILOXANE |
Fórmula molecular |
C8H8ClNO3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






